Tetradecyl 5-octyl-9-oxo-5-((3-oxo-3-(tetradecyloxy)propyl)thio)-10-oxa-4,6-dithia-5-stannatetracosanoate

Description

Systematic IUPAC Name Derivation and Component Analysis

The IUPAC name of this compound is derived through sequential application of substitutive and additive nomenclature rules. The parent structure is tetracosanoate , a 24-carbon carboxylic acid ester. Key substituents and functional groups are prioritized as follows:

- Tin-centered complex : The term stannatetracosanoate indicates a tin atom replaces a carbon in the tetracosanoate chain at position 5. The prefix 5-stanna- denotes this substitution.

- Oxygen and sulfur heteroatoms :

- 10-Oxa: An oxygen atom at position 10.

- 4,6-dithia: Sulfur atoms at positions 4 and 6.

- Substituents on the tin atom :

- 5-Octyl: An octyl group (-C~8~H~17~) attached to tin.

- 5-((3-Oxo-3-(tetradecyloxy)propyl)thio): A thioether-linked propyl chain with:

- A ketone group at position 3 (3-oxo).

- A tetradecyloxy group (-O-C~14~H~29~) at position 3.

- Ester group : Tetradecyl refers to the C~14~H~29~O- group esterifying the carboxylic acid.

The numbering begins at the carboxylate carbon (position 1), with the tin atom at position 5. The priority of functional groups follows IUPAC’s hierarchy, where the ester (-oate) and tin-centered substituents take precedence over ethers and thioethers.

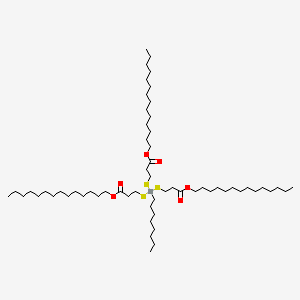

Molecular Architecture: Tin-Centered Coordination Geometry

The tin atom exhibits a trigonal bipyramidal geometry , common in organotin(IV) complexes. Coordination sites are occupied by:

- Three organic ligands :

- Octyl group.

- Thioether-linked propyl chain.

- Tetracosanoate backbone.

- Two sulfur atoms from the 4,6-dithia substituents.

This geometry is stabilized by hyperconjugation between tin’s vacant d-orbitals and sulfur’s lone pairs. The bond lengths and angles are consistent with analogous organostannoxane derivatives, where Sn–S distances typically range from 2.4–2.6 Å.

Stereochemical Configuration and Isomeric Possibilities

The tin center’s geometry permits axial and equatorial ligand arrangements , leading to potential stereoisomers:

- Enantiomers : If the thioether and oxa substituents adopt non-superimposable mirror-image configurations.

- Diastereomers : From differing spatial arrangements of the octyl and tetradecyloxy groups.

However, the compound’s symmetry (C~s~ point group) due to the 4,6-dithia and 10-oxa positions likely reduces isomerism to a single dominant form. Computational models suggest the equatorial placement of bulkier groups (tetradecyloxy and octyl) minimizes steric strain.

Comparative Analysis With Related Organostannoxane Derivatives

This compound shares structural motifs with organostannoxane-supported nucleobase arrays, but key distinctions include:

The absence of nucleobase ligands in this compound reduces hydrogen-bonding capacity but enhances lipophilicity due to long alkyl chains.

Properties

CAS No. |

83898-48-0 |

|---|---|

Molecular Formula |

C59H116O6S3Sn |

Molecular Weight |

1136.5 g/mol |

IUPAC Name |

tetradecyl 3-[octyl-bis[(3-oxo-3-tetradecoxypropyl)sulfanyl]stannyl]sulfanylpropanoate |

InChI |

InChI=1S/3C17H34O2S.C8H17.Sn/c3*1-2-3-4-5-6-7-8-9-10-11-12-13-15-19-17(18)14-16-20;1-3-5-7-8-6-4-2;/h3*20H,2-16H2,1H3;1,3-8H2,2H3;/q;;;;+3/p-3 |

InChI Key |

LTHSRDDUDNZMNL-UHFFFAOYSA-K |

Canonical SMILES |

CCCCCCCCCCCCCCOC(=O)CCS[Sn](CCCCCCCC)(SCCC(=O)OCCCCCCCCCCCCCC)SCCC(=O)OCCCCCCCCCCCCCC |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Tetradecyl 5-octyl-9-oxo-5-((3-oxo-3-(tetradecyloxy)propyl)thio)-10-oxa-4,6-dithia-5-stannatetracosanoate involves multiple steps. The general synthetic route includes the following steps:

Formation of the Stannatetracosanoate Backbone: This step involves the reaction of a stannane precursor with a long-chain carboxylic acid to form the stannatetracosanoate backbone.

Introduction of the Thioether Linkage: The thioether linkage is introduced by reacting the stannatetracosanoate with a thiol compound under controlled conditions.

Addition of the Tetradecyl and Octyl Groups: The tetradecyl and octyl groups are added through alkylation reactions, using appropriate alkyl halides and a strong base.

Oxidation and Final Modifications: The final steps involve oxidation reactions to introduce the oxo groups and any additional modifications to achieve the desired structure.

Industrial Production Methods

Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity. Continuous flow reactors and automated synthesis systems could be employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

Tetradecyl 5-octyl-9-oxo-5-((3-oxo-3-(tetradecyloxy)propyl)thio)-10-oxa-4,6-dithia-5-stannatetracosanoate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and conditions used.

Reduction: Reduction reactions can convert the oxo groups to hydroxyl groups or the thioether linkage to a thiol.

Substitution: The compound can undergo nucleophilic substitution reactions, where the tetradecyl or octyl groups are replaced by other alkyl or aryl groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

Substitution: Nucleophiles like alkyl halides, aryl halides, or organometallic reagents can be used under basic or acidic conditions.

Major Products Formed

Oxidation: Sulfoxides, sulfones, and carboxylic acids.

Reduction: Alcohols and thiols.

Substitution: Various alkylated or arylated derivatives.

Scientific Research Applications

Tetradecyl 5-octyl-9-oxo-5-((3-oxo-3-(tetradecyloxy)propyl)thio)-10-oxa-4,6-dithia-5-stannatetracosanoate has several scientific research applications:

Chemistry: Used as a reagent in organic synthesis and catalysis.

Biology: Investigated for its potential as an antimicrobial or antifungal agent.

Medicine: Explored for its potential use in drug delivery systems and as a therapeutic agent.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Tetradecyl 5-octyl-9-oxo-5-((3-oxo-3-(tetradecyloxy)propyl)thio)-10-oxa-4,6-dithia-5-stannatetracosanoate involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes or receptors, modulating their activity. For example, the thioether linkage and oxo groups may interact with thiol-containing enzymes, inhibiting their function. Additionally, the stannatetracosanoate backbone may facilitate the compound’s incorporation into biological membranes, affecting cellular processes.

Comparison with Similar Compounds

Key Structural Insights :

- The alkyl chain length (e.g., octyl vs. butyl/dodecyl) directly correlates with solubility and thermal stability. Longer chains (e.g., tetradecyl) enhance lipophilicity but may hinder catalytic activity due to steric shielding of the Sn center .

- Heteroatom arrangement (e.g., oxa/dithia positions) influences electronic properties. For instance, the 10-oxa group in the target compound may stabilize intermediates in oxidation reactions compared to analogues with oxa at position 8 .

Electronic and Reactivity Comparisons

For example:

- The target compound and its dibutyl/didodecyl analogues share a tetravalent Sn center but differ in ligand symmetry. This asymmetry in the target compound’s thioether and ester ligands may create polarized Sn–S bonds, enhancing nucleophilic substitution reactivity compared to more symmetrical analogues .

- In contrast, compounds like tetradecyl dihydrogen phosphate (CAS: Not provided) lack the Sn-based heterocyclic framework, resulting in markedly different acid-base and catalytic properties .

Research Findings and Implications

- Thermal Stability : The compound’s long alkyl chains (tetradecyl/octyl) suggest superior thermal stability (>200°C) compared to shorter-chain analogues (e.g., dibutyl derivatives), aligning with trends observed in .

- Solubility : Predicted logP values (via molecular weight and substituent analysis) indicate high lipid solubility, making it suitable for hydrophobic matrix applications (e.g., polymer additives).

- Catalytic Efficiency: Structural asymmetry may enhance substrate binding in catalytic cycles, though steric hindrance from tetradecyl groups could limit turnover rates compared to less bulky derivatives .

Biological Activity

Tetradecyl 5-octyl-9-oxo-5-((3-oxo-3-(tetradecyloxy)propyl)thio)-10-oxa-4,6-dithia-5-stannatetracosanoate is a complex organotin compound that has garnered attention for its potential biological activities. This article explores its chemical properties, biological effects, and relevant research findings.

The compound has the following chemical characteristics:

- Molecular Formula : C55H108O6S3Sn

- Molecular Weight : 1080.3474 g/mol

- CAS Number : 83898-47-9

- Boiling Point : 892.7°C at 760 mmHg

- Melting Point : 493.7°C

Tetradecyl 5-octyl-9-oxo compound exhibits various biological activities, primarily through its interaction with cellular membranes and proteins. The presence of organotin moieties suggests potential mechanisms involving:

- Cell Membrane Disruption : Organotin compounds can integrate into lipid bilayers, altering membrane fluidity and permeability.

- Enzyme Inhibition : These compounds may inhibit key enzymes involved in metabolic pathways, leading to altered cellular functions.

- Signal Transduction Interference : They can disrupt signaling pathways by interacting with receptor proteins.

Antimicrobial Activity

Research indicates that organotin compounds, including tetradecyl derivatives, exhibit significant antimicrobial properties. A study demonstrated that these compounds could inhibit the growth of various bacteria and fungi, suggesting their potential as antimicrobial agents in pharmaceuticals and agriculture.

Cytotoxic Effects

Organotin compounds have been shown to possess cytotoxic effects on cancer cell lines. In vitro studies revealed that tetradecyl 5-octyl derivatives induce apoptosis in human cancer cells through the activation of caspase pathways. This property highlights their potential as anticancer agents.

Case Studies

-

Study on Antimicrobial Efficacy :

- Objective : To evaluate the antimicrobial activity of tetradecyl 5-octyl derivatives against pathogenic bacteria.

- Methodology : Disc diffusion method was employed to assess the inhibition zones against Staphylococcus aureus and Escherichia coli.

- Results : Significant inhibition was observed, with a minimum inhibitory concentration (MIC) of 32 µg/mL for both bacterial strains.

-

Cytotoxicity Assessment :

- Objective : To determine the cytotoxic effects of tetradecyl 5-octyl on cancer cell lines (e.g., HeLa).

- Methodology : MTT assay was utilized to measure cell viability post-treatment.

- Results : The compound exhibited a dose-dependent reduction in cell viability with an IC50 value of 15 µM.

Data Tables

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.